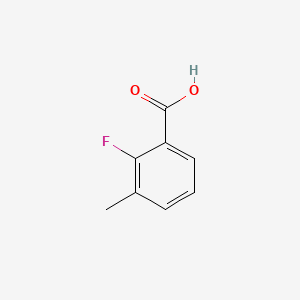

2-Fluoro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNAETGARNTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372026 | |

| Record name | 2-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-31-1 | |

| Record name | 2-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzoic acid, with the CAS Number 315-31-1, is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a fluorine atom and a methyl group on the benzoic acid framework, makes it a valuable intermediate in organic synthesis.[1] This compound is particularly significant in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and overall efficacy.[1] This guide provides a detailed overview of the core physical properties of this compound, outlines the experimental protocols for their determination, and presents relevant spectral data for its characterization.

Core Physical and Chemical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 315-31-1 | [1][3] |

| Molecular Formula | C₈H₇FO₂ | [1][3] |

| Molecular Weight | 154.14 g/mol | [2][3] |

| Appearance | White to off-white or pale cream crystalline powder | [1] |

| Melting Point | 114 - 121 °C | [1] |

| Boiling Point | ~197 - 258 °C (Predicted/Calculated) | [1] |

| Density | ~1.225 - 1.3 g/cm³ (Predicted/Calculated) | [1] |

| pKa | 3.34 ± 0.10 (Predicted) | |

| Flash Point | 72.962 °C (Calculated) | [1] |

| Refractive Index | 1.472 (Calculated) | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CD₃OD): δ = 7.71 (td, J = 7.5 Hz, J = 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H).

-

¹⁹F NMR (476 MHz, CD₃OD, CFCl₃ as standard): δ = -114.82 ppm.

-

¹³C NMR: While specific experimental data for this compound was not found in the literature reviewed, the analysis of related benzoic acid derivatives allows for a prediction of the chemical shifts.[4] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectra are available for this compound.[2] Key expected absorptions include:

-

A broad peak from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Peaks in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching.

-

A signal around 1200-1300 cm⁻¹ for the C-O stretch.

-

Absorptions related to C-F and C-H bonds.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound was not available in the reviewed literature. However, for a related compound, 2,6-Difluoro-3-methylbenzoic acid octyl ester, the top m/z peaks were observed at 173, 155, and 172.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 154.

Solubility Profile

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or an automated digital device).

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Check: An impure sample will typically exhibit a depressed and broadened melting range.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition, or more commonly, predicted via computational methods. The experimental determination for high-boiling point solids is less common in standard laboratories.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to create a solution of known concentration (e.g., 0.1 M).

-

Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

-

Titration:

-

An initial pH reading of the acid solution is recorded.

-

The NaOH solution is added in small, precise increments (e.g., 0.5 mL). After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.

-

This process is continued through the equivalence point (where the pH changes most rapidly) until the pH of the solution becomes strongly basic.

-

-

Data Analysis:

-

A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the inflection point of the curve, where the moles of added base equal the initial moles of the acid.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.

-

Conclusion

This technical guide has synthesized the key physical properties of this compound, providing a valuable resource for professionals in research and development. The tabulated data, coupled with detailed experimental protocols and available spectral information, offers a comprehensive foundation for the safe handling, characterization, and effective utilization of this important synthetic intermediate. While some experimental values, particularly for solubility and certain spectral data, are not widely published, the provided information and predictive analysis based on its chemical structure serve as a robust starting point for any application.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. rsc.org [rsc.org]

- 5. 2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-3-methylbenzoic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzoic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical structure, IUPAC name, physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in modulating a critical biological signaling pathway.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic carboxylic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its chemical structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a methyl group at position 3.

The structure can be represented by the SMILES string CC1=C(C(=CC=C1)C(=O)O)F and the InChIKey DGNAETGARNTCIL-UHFFFAOYSA-N[1][2].

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 315-31-1 | [3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [4] |

| Molecular Weight | 154.14 g/mol | [4] |

| Appearance | White to off-white or pale cream powder/crystal | [3][6] |

| Melting Point | 114-121 °C | [1][3] |

| Boiling Point | 197.031 °C (calculated) | [1] |

| Density | 1.225 g/cm³ | [1] |

| Flash Point | 72.962 °C (calculated) | [1] |

| Purity | ≥97.5% to ≥99.0% | [7] |

| Solubility | Insoluble in water; soluble in N,N-dimethylformamide and dimethyl sulfoxide | [6] |

Role in Drug Development and Biological Significance

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. The incorporation of fluorine into organic molecules can enhance metabolic stability, binding affinity, and bioavailability[1].

A notable derivative, This compound methyl ester , has been identified as a potent 5-HT3 receptor antagonist [8][9]. 5-HT3 receptor antagonists are a class of drugs known as "setrons" that are highly effective antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and postoperative procedures[1].

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to neuronal depolarization and the initiation of the vomiting reflex. Antagonists like the methyl ester of this compound block this interaction.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol is adapted from a method for the synthesis of 2-fluorobenzoic acids.

Materials:

-

1-Aryl-7-methylbenziodoxolones (precursor)

-

Caesium fluoride (CsF)

-

TEMPO

-

Dimethylformamide (DMF), dry

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (CF₃COOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine the 1-aryl-7-methylbenziodoxolone (0.1 mmol), CH₂Cl₂ (1 mL), and CF₃COOH (100 μL).

-

Stir the reaction mixture for 1 minute at room temperature.

-

Evaporate the solvent and dry the residue under vacuum.

-

Under an argon atmosphere, add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500 μL) to the residue.

-

Stir the reaction under the specified conditions (time and temperature may need optimization).

-

After the reaction, add water (3 mL) and CH₂Cl₂ (3 mL) to the reaction mixture.

-

Separate the layers and discard the organic layer.

-

To the aqueous layer, add 37% HCl (100 μL) and CH₂Cl₂ (3 mL).

-

Shake the mixture for one minute, then separate the organic layer.

-

Dry the organic layer with Na₂SO₄, evaporate the solvent, and analyze the residue (e.g., by NMR, GC-MS) to confirm the presence of this compound[10].

This protocol describes a common method for the esterification of carboxylic acids.

Materials:

-

This compound

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

-

Add this compound (2g) to a dry 100 mL round-bottom flask.

-

Dissolve the acid in acetone (20 mL).

-

Add potassium carbonate (2.15 g, 15.6 mmol, 1.2 equiv) to the mixture.

-

Stir the resulting suspension until the evolution of gas ceases (approximately 10 minutes).

-

Add dimethyl sulfate to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, the reaction mixture can be worked up by filtering the solid and evaporating the solvent. Further purification may be required[6].

This is a general procedure for the amidation of carboxylic acids, which can be applied to this compound.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

N-Chlorophthalimide

-

Desired primary or secondary amine

-

Toluene

Procedure:

-

In a suitable reaction vessel, combine this compound, triphenylphosphine, and N-chlorophthalimide in toluene.

-

Add the desired amine to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction for the formation of the corresponding amide.

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

This protocol outlines the intramolecular Friedel-Crafts acylation of a derivative of 4-phenylbutyric acid, illustrating a key reaction type for benzoic acid derivatives.

Materials:

-

4-Phenylbutyric acid derivative (synthesized from a benzoic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Step A: Formation of the Acyl Chloride

-

In a round-bottom flask under an inert atmosphere, combine the 4-phenylbutyric acid derivative with an excess of thionyl chloride (2-3 equivalents).

-

Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.

-

-

Step B: Intramolecular Acylation

-

Cool a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ to 0 °C.

-

Dissolve the crude acyl chloride from Step A in a small amount of anhydrous CH₂Cl₂.

-

Slowly add the acyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Work-up involves quenching the reaction with ice-water, extraction with an organic solvent, washing, drying, and solvent removal.

-

Purify the resulting product by vacuum distillation or column chromatography.

-

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of complex molecules with significant biological activities, most notably demonstrated by its derivative's role as a 5-HT3 receptor antagonist. The experimental protocols provided herein offer a foundation for the synthesis and derivatization of this important compound, facilitating further research and development in various scientific fields.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound methyl ester | CymitQuimica [cymitquimica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. bio.fsu.edu [bio.fsu.edu]

A Comprehensive Technical Guide to 2-Fluoro-3-methylbenzoic Acid (CAS 315-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methylbenzoic acid, with the CAS registry number 315-31-1, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzoic acid core, imparts specific steric and electronic properties that are highly valuable in the design and synthesis of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and applications of this compound, with a particular focus on its relevance in pharmaceutical and agrochemical research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 315-31-1 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [3] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 258.4 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.258 ± 0.06 g/cm³ | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥98.0% | [3] |

| Storage | Sealed in a dry, room temperature environment | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CD₃OD): δ = 7.71 (td, J = 7.5, 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H).[4]

-

¹⁹F NMR (476 MHz, CD₃OD, CFCl₃ as standard): δ = -114.82 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad O-H stretch from the carboxylic acid is typically observed, along with a strong C=O stretch. The C-F bond and aromatic C-H and C=C bonds also show distinct absorptions.[5][6]

Synthesis of this compound

A key synthetic route to this compound involves the nucleophilic fluorination of a 1-arylbenziodoxolone precursor.[4]

Experimental Protocol: Nucleophilic Fluorination

Method B (as described in Arkivoc 2022, vii, 108-125) [4]

-

A Schlenk flask under an argon atmosphere is charged with the 1-arylbenziodoxolone precursor (0.1 mmol) and TEMPO (0.1 mmol).

-

DMF (500 µL) and TBAF (120 µL of a 1M solution in THF) are added to the flask.

-

The reaction mixture is stirred for 8 minutes at 90 °C.

-

After cooling to room temperature, water (3 mL) and CH₂Cl₂ (3 mL) are added.

-

The organic layer is discarded.

-

To the aqueous layer, HCl (100 µL, 37%) and CH₂Cl₂ (3 mL) are added.

-

The mixture is shaken for one minute, and the organic layer is separated.

-

The organic layer is dried with Na₂SO₄, and the solvent is evaporated to yield the crude product, which can be further purified.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. The fluorinated aromatic ring is amenable to further functionalization.

Esterification

A common reaction is the esterification to form methyl 2-fluoro-3-methylbenzoate, which can be achieved using dimethyl sulfate under basic conditions.[7]

Caption: Esterification of this compound.

Role in Drug Discovery and Development

The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[1] this compound serves as a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).

A notable derivative is methyl 2-fluoro-3-methylbenzoate, which has demonstrated activity as a 5-HT3 receptor antagonist.[8] 5-HT3 receptor antagonists are a class of drugs that are effective in treating nausea and vomiting, particularly that induced by chemotherapy.

While a specific signaling pathway for this compound itself is not applicable as it is an intermediate, its derivatives can interact with key biological targets.

Caption: Role as a precursor in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid breathing dust and to prevent contact with skin and eyes.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity make it an important tool for medicinal chemists and process development scientists. The synthetic routes to this compound are established, and its utility as a building block for bioactive molecules, such as 5-HT3 receptor antagonists, highlights its importance in modern drug discovery.

References

- 1. innospk.com [innospk.com]

- 2. This compound | CAS#:315-31-1 | Chemsrc [chemsrc.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [guidechem.com]

- 8. This compound methyl ester | CymitQuimica [cymitquimica.com]

2-Fluoro-3-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its derivatization, and its molecular structure, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 315-31-1, is a white to off-white crystalline powder.[1][2] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] Its chemical reactivity is primarily centered around the carboxyl group, which can undergo reactions such as esterification, reduction, and halogenation.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H7FO2 | [1][3][4][5] |

| Molecular Weight | 154.14 g/mol | [1][2][4][5] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 258.351 °C at 760 mmHg | [2] |

| Density | 1.259 g/cm³ | [2] |

| Flash Point | 110.047 °C | [2] |

| pKa | 3.34±0.10 (Predicted) | [2] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research. Below is a protocol for a common esterification reaction.

Esterification of this compound

This protocol describes the conversion of this compound to its corresponding methyl ester using dimethyl sulfate under basic conditions.[1]

Materials:

-

This compound

-

Acetone

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfate

-

100 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

Add 2g of this compound to a dry 100 mL round-bottom flask.[1]

-

Dissolve the acid in 20 mL of acetone.[1]

-

Add 2.15 g (15.6 mmol, 1.2 equivalents) of potassium carbonate to the mixture.[1]

-

Stir the resulting suspension with a magnetic stirrer until the evolution of gas ceases, which typically takes about 10 minutes.[1]

-

At this point, the reaction mixture is ready for the addition of the alkylating agent, such as dimethyl sulfate, to proceed with the esterification.

Molecular Structure and Synthesis Pathway

The structural arrangement of atoms and the synthetic routes to obtain this compound are of fundamental importance for its application in targeted chemical synthesis.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a carboxylic acid group at position 1.

Caption: 2D structure of this compound.

Synthesis Workflow Example

A general workflow for the synthesis of a derivative from this compound, such as an ester, is depicted below. This logical diagram illustrates the typical progression from starting material to final product.

Caption: Workflow for the esterification of this compound.

References

Navigating the Safety Profile of 2-Fluoro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-methylbenzoic acid (CAS No. 315-31-1), a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its hazard profile is paramount for ensuring safe handling and implementing appropriate control measures in a laboratory and manufacturing environment. This document collates available data from Safety Data Sheets (SDS) and publicly accessible toxicological information to present a detailed safety profile.

Core Safety & Physical-Chemical Characteristics

A summary of the key identification, physical, and chemical properties of this compound is presented below. This data is essential for designing safe experimental and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7FO2 | [2][3] |

| Molecular Weight | 154.14 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 197.031 °C (calculated) | [1] |

| Density | 1.225 g/cm³ | [1] |

| Flash Point | 72.962 °C | [1] |

| Purity | >98.0% (GC) | [1][4] |

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. The specific hazard classifications and associated precautionary statements are crucial for risk assessment and the implementation of safety protocols.

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The GHS pictograms and signal word associated with this chemical are:

Toxicological Profile

Table 3: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Classification/Result | Remarks |

| Acute Oral Toxicity | Not Classified | No quantitative data (e.g., LD50) found in public sources. |

| Acute Dermal Toxicity | Not Classified | No quantitative data (e.g., LD50) found in public sources. |

| Acute Inhalation Toxicity | Not Classified | No quantitative data (e.g., LC50) found in public sources. |

| Skin Irritation | Causes skin irritation (Category 2) | Based on GHS classification. |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Based on GHS classification. |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | Based on GHS classification. |

Experimental Protocols for Hazard Evaluation

The determination of the hazardous properties of chemical substances is guided by internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

While a specific study report for this compound is not publicly available, the methodology for determining its classification as a serious eye irritant would follow a protocol similar to OECD Test Guideline 405.

Methodology Overview:

-

Test System: The guideline preferably uses the albino rabbit.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Endpoint: The ocular irritation scores, along with the nature, severity, and reversibility of the lesions, are used to classify the substance's eye irritation potential.

The following diagram illustrates a generalized workflow for an in-vivo eye irritation study.

Safe Handling and Emergency Response

Given its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.

-

Respiratory Protection: If handling as a powder or in a poorly ventilated area, use a suitable respiratory protective device.

Emergency Procedures

The following logical workflow outlines the immediate steps to be taken in the event of an accidental exposure to this compound.

References

The Multifaceted Biological Activities of Fluorinated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, contribute to the diverse pharmacological profiles of these derivatives, which include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.

Quantitative Biological Activity Data

The biological activities of various fluorinated benzoic acid derivatives are summarized below, providing a comparative overview of their potency across different therapeutic areas.

Table 1: Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives

| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Bacillus subtilis ATCC 6623 | As low as 1 | [1] |

| S. aureus ATCC 33591 | As low as 0.5 | [1] | |

| Enterococci strains | 4 | [1] | |

| 2-(m-fluorophenyl)-benzimidazole Derivatives | B. subtilis | 7.81 | [2] |

| Gram-negative bacteria | 31.25 | [2] | |

| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria | General inhibitory activity observed | [3] |

Table 2: Anticancer Activity of Fluorinated Benzoic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Fluorinated benzofuran derivatives | HCT116 (colorectal) | 19.5 and 24.8 for two derivatives | [4] |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Not specified | 4.53 and 5.85 for two derivatives | [5] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (breast) | 15.6 and 18.7 for two derivatives | [5] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Fluorinated benzofuran derivatives | IL-6 production | 1.23 to 9.04 | [4] |

| CCL2 production | Moderate effect to significant decrease | [4] | |

| COX-1 activity | 5 and 7.9 for two derivatives | [4] | |

| COX-2 activity | 13 and 28.1 for two derivatives | [4] |

Key Signaling Pathways

Fluorinated benzoic acid derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[6] Certain fluorinated benzoic acid derivatives exhibit anti-inflammatory activity by inhibiting this pathway. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

PTP-MEG2 Signaling in Insulin Resistance

Protein tyrosine phosphatase megakaryocyte 2 (PTP-MEG2) has been identified as a negative regulator of insulin signaling.[7] Inhibition of PTP-MEG2 is a potential therapeutic strategy for type 2 diabetes. Some fluorinated benzoic acid derivatives have been investigated as PTP-MEG2 inhibitors. PTP-MEG2 can dephosphorylate the insulin receptor, thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of fluorinated benzoic acid derivatives. Below are protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

-

Prepare serial dilutions of the fluorinated benzoic acid derivative in a cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

4. Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition: Cyclooxygenase (COX) Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

-

Prepare various concentrations of the fluorinated benzoic acid derivative (inhibitor).

2. Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme, and the inhibitor (or vehicle control).

-

Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

The reaction progress is monitored by measuring the absorbance of the oxidized colorimetric probe at a specific wavelength over time.[14][15]

3. Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[16]

Enzyme Inhibition: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to measure AChE activity and its inhibition.[17]

1. Principle:

-

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.

-

The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[18]

2. Assay Procedure:

-

In a 96-well plate, add a phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution and pre-incubate.

-

Initiate the reaction by adding the substrate, ATCh.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[19]

3. Data Analysis:

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the fluorinated benzoic acid derivative.

-

Determine the IC50 value from the dose-response curve.

Conclusion

Fluorinated benzoic acid derivatives represent a promising class of compounds with a wide array of biological activities. The strategic placement of fluorine atoms significantly influences their pharmacological properties, making them valuable leads in drug discovery. This guide provides a foundational understanding of their biological activities, the signaling pathways they modulate, and the experimental protocols required for their evaluation. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Acidity of 2-Fluoro-3-methylbenzoic Acid Versus Benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of 2-fluoro-3-methylbenzoic acid in comparison to its parent compound, benzoic acid. This analysis is crucial for understanding the physicochemical properties of this molecule, which is of significant interest in medicinal chemistry and drug development due to the prevalence of fluorinated and methylated aromatic scaffolds in pharmaceuticals. The acidity, quantified by the acid dissociation constant (pKa), profoundly influences a molecule's solubility, lipophilicity, and pharmacokinetic profile.

Executive Summary

Data Presentation: Acidity of Substituted Benzoic Acids

The following table summarizes the experimental pKa values of benzoic acid and related substituted analogues in water at or near 25°C. This data provides a quantitative basis for understanding the electronic effects of fluoro and methyl substituents on the acidity of the benzoic acid core.

| Compound | CAS Number | pKa |

| Benzoic Acid | 65-85-0 | 4.20 |

| 2-Fluorobenzoic Acid | 445-29-4 | 3.27[1][2] |

| 3-Methylbenzoic Acid | 99-04-7 | 4.27[3] |

| This compound | 315-31-1 | Predicted < 4.20 |

Note: The pKa for this compound is an estimation based on substituent effects.

Theoretical Analysis: Electronic Effects of Substituents

The acidity of a carboxylic acid is determined by the stability of its carboxylate anion (conjugate base). Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (higher pKa).

The Inductive Effect of the Fluoro Group

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When positioned at the ortho (2-) position of the benzoic acid ring, the fluorine atom pulls electron density from the ring and, consequently, from the carboxylate group. This dispersal of the negative charge stabilizes the conjugate base, making the corresponding acid stronger. The pKa of 2-fluorobenzoic acid (3.27) is significantly lower than that of benzoic acid (4.20), illustrating the potent acid-strengthening nature of the ortho-fluoro substituent.

The Effect of the Methyl Group

The methyl group is generally considered a weak electron-donating group. It can exert a positive inductive effect (+I effect) and a hyperconjugative effect, both of which push electron density towards the aromatic ring. When placed at the meta (3-) position, the methyl group slightly destabilizes the carboxylate anion, making the acid weaker. This is reflected in the pKa of 3-methylbenzoic acid (4.27), which is slightly higher than that of benzoic acid.

Combined Effect in this compound

In this compound, the strong, acid-strengthening inductive effect of the ortho-fluoro group is expected to dominate over the weak, acid-weakening effect of the meta-methyl group. Therefore, this compound is anticipated to be a stronger acid than benzoic acid, with a pKa value likely closer to that of 2-fluorobenzoic acid.

Logical Relationship of Substituent Effects on Acidity

Caption: Influence of fluoro and methyl groups on the stability of the conjugate base.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is critical. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials and Reagents:

-

This compound (or other acid of interest)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (e.g., deionized or distilled)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the acid and dissolve it in a known volume of water to prepare a solution of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or ethanol can be used, but the pKa will be for that specific solvent system.

-

Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small amount of 0.1 M HCl.

-

Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore near the acidic proton, resulting in different UV-Vis spectra for the protonated and deprotonated forms.

Materials and Reagents:

-

Acid of interest

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of the acid in a suitable solvent (e.g., methanol or water).

-

Prepare Sample Solutions: Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.

-

Acquire Spectra: Record the UV-Vis absorption spectrum for each buffered solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Conclusion

This compound is unequivocally a stronger acid than benzoic acid. This is a direct consequence of the powerful electron-withdrawing inductive effect of the ortho-fluoro substituent, which significantly stabilizes the carboxylate anion. The meta-methyl group has a minor, opposing effect. For drug development professionals and researchers, this enhanced acidity has important implications for the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The experimental protocols detailed herein provide a robust framework for the precise determination of the pKa of this and other novel chemical entities.

References

The Strategic Role of 2-Fluoro-3-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. Among these, 2-Fluoro-3-methylbenzoic acid (CAS No. 315-31-1) has emerged as a versatile and highly valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound in drug discovery, focusing on its role in the development of potent and selective drug candidates.

The incorporation of fluorine into drug molecules is a well-established strategy to enhance key pharmacological properties. The presence of a fluorine atom, as in this compound, can significantly improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules destined for pharmaceutical applications.[1][2] Its utility stems from the presence of a reactive carboxylic acid group and the electronic influence of the fluorine substituent on the aromatic ring.[1]

One of the most promising applications of this scaffold is in the development of 5-HT3 receptor antagonists . The methyl ester derivative of this compound has been identified as a potent antagonist of the 5-HT3 receptor, with activity in the nanomolar range.[3] This makes it a compelling candidate for the treatment of conditions such as irritable bowel syndrome (IBS), which is characterized by symptoms like abdominal pain, nausea, and diarrhea.[3]

While specific quantitative data for the methyl ester of this compound is not publicly available in the searched literature, the general class of 5-HT3 antagonists, often referred to as "setrons," are known for their high potency and are considered the gold standard for managing chemotherapy-induced nausea and vomiting.[4]

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 315-31-1 | [5][6] |

| Molecular Formula | C8H7FO2 | [6] |

| Molecular Weight | 154.14 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 119 °C | [6] |

| Purity | ≥98.0% | [6] |

Experimental Protocols

Detailed experimental protocols are critical for the successful synthesis and evaluation of drug candidates derived from this compound.

Synthesis of this compound methyl ester

This protocol describes the esterification of this compound to its corresponding methyl ester, a known 5-HT3 receptor antagonist.[3]

Materials:

-

This compound

-

Acetone

-

Potassium carbonate

-

Dimethyl sulfate

Procedure:

-

Dissolve this compound (2g) in acetone (20ml) in a dry 100 mL round-bottom flask.

-

Add potassium carbonate (2.15 g, 15.6 mmol, 1.2 equiv) to the solution.

-

Stir the resulting suspension until the cessation of gas evolution (approximately 10 minutes).

-

The reaction mixture is then ready for the subsequent addition of the methylating agent (e.g., dimethyl sulfate) to form the methyl ester.

Note: This is a general procedure for esterification. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

Signaling Pathways and Logical Relationships

To visualize the mechanism of action for derivatives of this compound, understanding the relevant signaling pathways is crucial.

Caption: 5-HT3 Receptor Signaling and Antagonism.

The above diagram illustrates the signaling pathway of the 5-HT3 receptor. Serotonin released into the synaptic cleft binds to the 5-HT3 receptor, a ligand-gated ion channel. This binding opens the channel, allowing an influx of sodium and potassium ions, which leads to depolarization of the postsynaptic neuron and subsequent signal propagation. 5-HT3 receptor antagonists, such as the methyl ester of this compound, block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery. Its fluorinated structure provides a strategic advantage for developing drug candidates with improved pharmacological properties. The identification of its methyl ester as a potent 5-HT3 receptor antagonist highlights a clear path for its application in treating gastrointestinal disorders. Further research into derivatives of this versatile scaffold is warranted to explore its full therapeutic potential across various disease areas. The provided experimental framework and an understanding of the underlying biological pathways offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their quest for novel and effective medicines.

References

- 1. innospk.com [innospk.com]

- 2. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound methyl ester | CymitQuimica [cymitquimica.com]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Note: Synthesis of 2-Fluoro-3-methylbenzoic acid from 2-fluorotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Fluoro-3-methylbenzoic acid, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The described method utilizes 2-fluorotoluene as the starting material. The key transformation involves a regioselective directed ortho-metalation (DoM), where the fluorine atom directs lithiation to the adjacent C-H bond, followed by carboxylation with carbon dioxide.[2][3] This approach offers high regioselectivity, avoiding the formation of other isomers that can complicate purification.

Overall Reaction Scheme

The synthesis is a two-step, one-pot procedure:

-

Directed ortho-Lithiation: 2-fluorotoluene is deprotonated at the position ortho to the fluorine atom using a strong organolithium base, such as sec-butyllithium. The fluorine atom acts as a directed metalation group (DMG), ensuring high regioselectivity.[4][5]

-

Carboxylation: The resulting aryllithium intermediate is quenched with an excess of solid carbon dioxide (dry ice) to form a lithium carboxylate salt.

-

Acidic Workup: Subsequent acidification protonates the salt to yield the final product, this compound.

Experimental Protocols

2.1 Materials and Equipment

-

Reagents: 2-fluorotoluene, sec-butyllithium (s-BuLi) in cyclohexane, anhydrous diethyl ether or tetrahydrofuran (THF), solid carbon dioxide (dry ice), 2 M hydrochloric acid (HCl), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄), and deuterated chloroform (CDCl₃) for NMR analysis.

-

Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer and stir bar, nitrogen or argon gas inlet, bubbler, syringe, cannula, and a low-temperature bath (e.g., dry ice/acetone).

2.2 Detailed Methodology

Step A: Directed ortho-Lithiation of 2-Fluorotoluene

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

-

To the flask, add anhydrous diethyl ether (or THF) and 2-fluorotoluene via syringe.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.1 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a slight color change.

Step B: Carboxylation

-

In a separate beaker, crush a generous excess of dry ice (solid CO₂) into a fine powder.

-

After the 1-hour lithiation period, rapidly transfer the cold aryllithium solution from the flask onto the crushed dry ice via a wide-bore cannula. Alternatively, the dry ice can be carefully added in portions to the reaction flask.

-

Stir the resulting slurry and allow it to slowly warm to room temperature. The excess carbon dioxide will sublime.

Step C: Workup and Purification

-

Once the mixture has reached room temperature, cautiously quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of ~1-2 by adding 2 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.[1]

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents | Amount Used |

| 2-Fluorotoluene | C₇H₇F | 110.13 | 10.0 mmol | 1.0 | 1.10 g (1.09 mL) |

| sec-Butyllithium | C₄H₉Li | 64.06 | 11.0 mmol | 1.1 | 7.9 mL (1.4 M) |

| Carbon Dioxide | CO₂ | 44.01 | Large Excess | - | ~20 g |

Table 2: Product Characterization and Yield

| Product | Formula | M.W. ( g/mol ) | Theoretical Yield | Actual Yield | Melting Point (°C) |

| This compound | C₈H₇FO₂ | 154.14 | 1.54 g | (To be determined) | 114-116[1][6] |

Visualizations

References

Application Note and Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-3-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3][4] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Fluoro-3-methylbenzoic acid with various aryl and heteroaryl boronic acids or esters. The presence of both a fluorine atom and a carboxylic acid moiety on the aromatic ring presents unique challenges, including the lower reactivity of the C-F bond for oxidative addition and potential interference from the carboxylic acid group. The protocols described herein are based on established methodologies for challenging Suzuki-Miyaura couplings of similar substrates and provide a robust starting point for reaction optimization.[5][6]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[1][2] The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) forms a boronate species, which then transfers the organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols:

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve high yields.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equivalent)

-

Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

-

Phosphine Ligand (e.g., SPhos, RuPhos, XPhos) (4-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, the phosphine ligand, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[6]

-

Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

-

If a single solvent was used, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

Reaction Setup:

-

In a microwave synthesis vial, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 - 1.5 equivalents), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 - 3.0 equivalents).

-

Add the appropriate solvent(s).

-

Seal the vial with a cap.

-

-

Reaction Execution:

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-60 minutes).[1]

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Data Presentation:

The following tables provide a template for summarizing the reaction conditions and results during the optimization of the Suzuki coupling of this compound.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | |

| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene | 110 | 18 | |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 120 | 24 | |

| 4 | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |

Table 2: Substrate Scope with Optimized Conditions

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(phenyl)-3-methylbenzoic acid | |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3-methylbenzoic acid | |

| 3 | 3-Pyridinylboronic acid | 2-(pyridin-3-yl)-3-methylbenzoic acid | |

| 4 | User Defined | User Defined |

Mandatory Visualization:

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Utilizing 2-Fluoro-3-methylbenzoic Acid in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, solid-phase organic synthesis (SPOS) stands as a cornerstone technique, enabling the rapid and efficient construction of compound libraries. The strategic incorporation of unique building blocks is crucial for expanding the chemical diversity and improving the pharmacological properties of synthesized molecules. 2-Fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, presents itself as a valuable reagent for modifying peptides and other small molecules on a solid support. Its fluorine and methyl substitutions can influence molecular conformation, binding affinity, and metabolic stability.[1][2]

These application notes provide a detailed protocol for the use of this compound as a capping agent in solid-phase peptide synthesis (SPPS), a common application for carboxylic acids in this context. The protocols outlined are based on the well-established Fmoc/tBu strategy.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is essential for its successful application.

| Property | Value | Reference |

| Molecular Formula | C8H7FO2 | [1] |

| Molecular Weight | 154.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 197.031 °C (calculated) | [1] |

| Solubility | Soluble in DMF and DMSO; insoluble in water | [5] |

Application: N-Terminal Capping of Peptides on Solid Support

This protocol details the procedure for capping the N-terminus of a resin-bound peptide with this compound. This is often performed to introduce a non-amino acid moiety at the end of a peptide sequence, which can enhance stability or mimic a particular interaction.

Experimental Workflow

Caption: Workflow for N-terminal capping with this compound.

Detailed Experimental Protocol

Materials:

-

Fmoc-protected peptide bound to a suitable resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

If necessary, add DIPEA (1 equivalent) to neutralize the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete capping reaction.

-

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents | Amount |

| This compound | 3 | 46.2 mg |

| HOBt or OxymaPure® | 3 | 40.5 mg (HOBt) or 42.6 mg (Oxyma) |

| DIC | 3 | 47 µL |

| DIPEA (optional) | 1 | 17 µL |

Signaling Pathway Analogy in SPPS Logic

While not a biological signaling pathway, the logical progression of solid-phase synthesis can be visualized in a similar manner, where each step signals the next.

Caption: Logical flow of a solid-phase synthesis cycle.

Conclusion

This compound is a versatile building block that can be effectively employed in solid-phase organic synthesis. The protocol provided here for N-terminal capping of peptides demonstrates a straightforward application that can be adapted for various research and development needs. The presence of the fluoro and methyl groups on the aromatic ring can impart unique properties to the final molecule, making this reagent a valuable tool for medicinal chemists and drug development professionals. As with any synthetic procedure, optimization of reaction times and equivalents may be necessary depending on the specific peptide sequence and resin used.

References

Application Notes and Protocols for the Preparation of 2-Fluoro-3-methylbenzoic Acid Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals